3H-Diazirine, 3,3-difluoro-
Overview
Description
3H-Diazirine, 3,3-difluoro-: is a chemical compound with the molecular formula CF₂N₂ and a molecular weight of 78.0209 g/mol . It is a member of the diazirine family, which consists of compounds containing a three-membered ring with two nitrogen atoms and one carbon atom. The unique structure of 3H-Diazirine, 3,3-difluoro- makes it highly reactive and useful in various scientific applications, particularly in photochemistry and photoaffinity labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3H-Diazirine, 3,3-difluoro- can be synthesized through the fluorination of aziridine. A common preparation method involves reacting aziridine with hydrogen fluoride or sodium fluoride in an appropriate solvent . The reaction conditions typically require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 3H-Diazirine, 3,3-difluoro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactive intermediates and ensure the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3H-Diazirine, 3,3-difluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert 3H-Diazirine, 3,3-difluoro- into other nitrogen-containing compounds.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium-based reagents, iodine, and silver oxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or other nitrogen-containing compounds .
Scientific Research Applications
3H-Diazirine, 3,3-difluoro- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3H-Diazirine, 3,3-difluoro- involves the generation of highly reactive carbenes upon exposure to ultraviolet light. These carbenes can insert into various chemical bonds, including C-H, N-H, and O-H bonds, leading to the formation of new covalent bonds . This reactivity makes the compound valuable in photochemistry and photoaffinity labeling studies, where it can be used to covalently link molecules and study their interactions .
Comparison with Similar Compounds
Phenyldiazirine: Produces singlet carbenes upon irradiation.
Trifluoromethylphenyldiazirine: Produces triplet state carbenes.
3-Chloro-3-[(4-nitrophenyl)methyl]diazirine: Another diazirine compound with distinct reactivity.
Uniqueness: 3H-Diazirine, 3,3-difluoro- is unique due to its difluoro substitution, which enhances its reactivity and stability compared to other diazirine compounds. This makes it particularly useful in applications requiring high reactivity and specificity .
Properties
IUPAC Name |
3,3-difluorodiazirine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CF2N2/c2-1(3)4-5-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADBWTVPDJZQOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(N=N1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219357 | |
Record name | 3H-Diazirine, 3,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.021 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693-85-6 | |
Record name | 3H-Diazirine, 3,3-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Diazirine, 3,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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